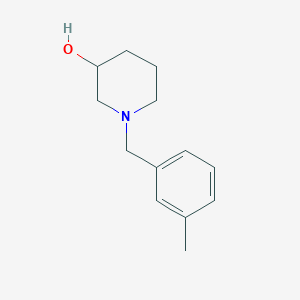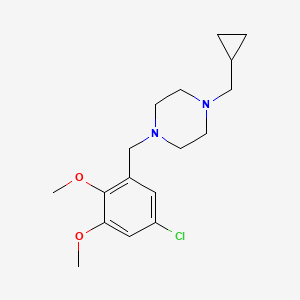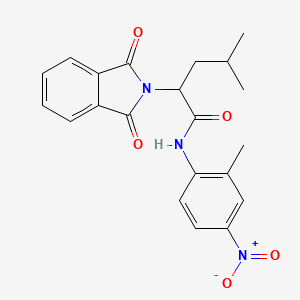
2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone, also known as DCBBO, is a synthetic organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DCBBO is a tetrone derivative that has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Mecanismo De Acción
The mechanism of action of 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone is not fully understood, but it is believed to involve the interaction of the compound with cellular components, leading to the disruption of cellular processes and ultimately cell death. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the proliferation of cancer cells by interfering with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has been found to induce cell death in cancer cells, while having minimal effects on normal cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone in lab experiments include its high purity, stability, and cost-effectiveness. This compound is a readily available compound that can be synthesized in large quantities, making it an ideal candidate for use in various research applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for the research on 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the exploration of the potential of this compound as an anticancer agent, including the investigation of its mechanism of action and its efficacy in animal models. Additionally, this compound could be used as a probe for imaging biological systems, allowing for the visualization of cellular processes in real-time. Overall, the unique chemical properties of this compound make it a promising compound for future research in various scientific fields.
Métodos De Síntesis
The synthesis of 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone involves the reaction of 4-chlorobenzaldehyde with 2,2'-biindene-1,1',3,3'(2H,2'H)-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound as the final product. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a cost-effective and reliable method for producing this compound.
Aplicaciones Científicas De Investigación
2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone has been extensively studied for its potential applications in various scientific research fields. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, this compound has been employed as a charge transport material in organic field-effect transistors and organic solar cells. In biomedical research, this compound has been investigated for its potential as an anticancer agent and as a probe for imaging biological systems.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Cl2O4/c31-19-13-9-17(10-14-19)29(25(33)21-5-1-2-6-22(21)26(29)34)30(18-11-15-20(32)16-12-18)27(35)23-7-3-4-8-24(23)28(30)36/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANZIJFANBFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)
![1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5179216.png)
![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)




![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
